molecular formula C9H19ClN2O B2905453 (R)-N-(Piperidin-3-yl)isobutyramide hydrochloride CAS No. 1286207-24-6

(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride

Cat. No.: B2905453
CAS No.: 1286207-24-6
M. Wt: 206.71
InChI Key: RJOLJKMVPUGMOJ-DDWIOCJRSA-N
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Description

®-N-(Piperidin-3-yl)isobutyramide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an isobutyramide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Piperidin-3-yl)isobutyramide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with ®-3-piperidinol, which is a chiral alcohol.

    Amidation Reaction: The ®-3-piperidinol undergoes an amidation reaction with isobutyryl chloride in the presence of a base such as triethylamine. This reaction forms ®-N-(Piperidin-3-yl)isobutyramide.

    Hydrochloride Formation: The final step involves converting the amide into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-N-(Piperidin-3-yl)isobutyramide hydrochloride follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-N-(Piperidin-3-yl)isobutyramide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of ®-N-(Piperidin-3-yl)isobutyramide hydrochloride.

    Reduction: ®-N-(Piperidin-3-yl)isobutylamine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride, also known as 2-methyl-N-[(3R)-piperidin-3-yl]propanamide hydrochloride, is a chemical compound with potential applications in various scientific research fields .

Basic Information

  • Molecular Formula: C9H19ClN2OC_9H_{19}ClN_2O
  • Molecular Weight: 206.71 g/mol
  • CAS Registry Number: 1286207-24-6

Potential Research Applications

  • Growth Hormone Release: Compounds with piperidine structures have been investigated for their ability to stimulate growth hormone release in vivo . These compounds can be administered to animals, including humans, to release growth hormone and to determine whether the pituitary is capable of releasing growth hormone . Such compounds can also be used in animals to improve feed efficiency and increase milk production .
  • NK-1 Receptor Antagonists: Isobutyramide derivatives are found in Neurokinin-1 (NK-1) receptor antagonists . These antagonists have potential uses in treating central nervous system disorders like anxiety, depression, and psychosis, as well as motion sickness and vomiting . They may also be beneficial in treating traumatic brain injury and certain forms of urinary incontinence .
  • Histamine H-1 Antagonists: Piperidine-containing compounds have been explored as selective, CNS-penetrating H-1-antihistamines for insomnia .
  • Vasopressin V1aV_{1a} Antagonists: Piperidine derivatives have been identified as brain-penetrant vasopressin V1aV_{1a} antagonists, potentially useful in treating autism .
  • Cyclin G-Associated Kinase (GAK) Inhibitors: Structural modifications of compounds containing piperidinyl groups have shown potential as inhibitors of cyclin G-associated kinase (GAK) .
  • Synthesis of complex molecules: N-(Piperidin-3-yl)cyclopropanecarboxamide is used in synthesis .

Additional Information

  • The PubChem CID for this compound is 53256452 .
  • The parent compound is CID 28148143, named 2-methyl-N-[(3R)-piperidin-3-yl]propanamide .

Mechanism of Action

The mechanism of action of ®-N-(Piperidin-3-yl)isobutyramide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Piperidin-3-yl)propanoic acid hydrochloride: Similar in structure but with a propanoic acid group instead of an isobutyramide group.

    2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide: A compound with a piperidine ring and an indazole moiety, used as a PARP inhibitor.

Uniqueness

®-N-(Piperidin-3-yl)isobutyramide hydrochloride is unique due to its specific combination of a piperidine ring and an isobutyramide group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride, also known as 2-methyl-N-[(3R)-piperidin-3-yl]propanamide hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an isobutyramide group, which influences its interaction with biological targets. The structural formula can be represented as follows:

C8H16ClN1O1\text{C}_8\text{H}_{16}\text{ClN}_1\text{O}_1

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It has been studied for its ability to bind to various receptors, potentially affecting neurotransmission and cellular signaling pathways .

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine compounds can exhibit antibacterial activity against certain pathogens. The exact efficacy and mechanism remain under investigation .
  • Inhibition of Fatty Acid Binding Proteins (FABPs) : Research indicates that this compound may act as an inhibitor of FABP4, a protein involved in lipid metabolism. The IC50 values for related compounds suggest significant inhibitory potential .
  • Potential Therapeutic Applications : The compound is being investigated for its role in drug development, particularly in creating new therapeutic agents targeting metabolic disorders .

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated significant inhibition of key metabolic enzymes with IC50 values in the low micromolar range.
Study 2Antimicrobial ActivityShowed promising antibacterial effects against Gram-positive bacteria, with further exploration needed for Gram-negative strains.
Study 3FABP4 InhibitionIdentified as a potent inhibitor with an IC50 value lower than established controls, indicating strong potential for metabolic regulation .

Properties

IUPAC Name

2-methyl-N-[(3R)-piperidin-3-yl]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOLJKMVPUGMOJ-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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